Tributyl(hexadecyl)phosphanium thiocyanate

Description

Properties

CAS No. |

67047-78-3 |

|---|---|

Molecular Formula |

C29H60NPS |

Molecular Weight |

485.8 g/mol |

IUPAC Name |

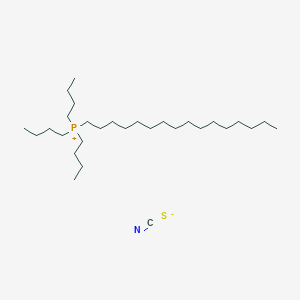

tributyl(hexadecyl)phosphanium;thiocyanate |

InChI |

InChI=1S/C28H60P.CHNS/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;2-1-3/h5-28H2,1-4H3;3H/q+1;/p-1 |

InChI Key |

USBCWTRUMSQHHV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.C(#N)[S-] |

Origin of Product |

United States |

Biological Activity

Tributyl(hexadecyl)phosphanium thiocyanate (TBHPT) is an ionic liquid that has garnered interest due to its potential biological activities. This compound belongs to a class of phosphonium salts, which are known for their unique properties and applications in various fields, including medicine and environmental science. This article focuses on the biological activity of TBHPT, reviewing relevant studies, case reports, and experimental findings.

- Molecular Formula : C28H60PSCN

- Molecular Weight : 487.17 g/mol

- Structure : The compound consists of a tributylphosphonium cation and a thiocyanate anion.

Biological Activity Overview

The biological activities of TBHPT can be categorized into several key areas:

-

Antimicrobial Activity

- TBHPT exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) for TBHPT against common pathogens such as Staphylococcus aureus and Escherichia coli has been reported to be in the range of 100-500 µM, indicating its potential as an antimicrobial agent .

-

Antioxidant Properties

- Similar to other thiocyanate compounds, TBHPT may possess antioxidant capabilities. Thiocyanate ions are known to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

- Research indicates that TBHPT can enhance the antioxidant defense mechanisms in cells, potentially reducing cellular damage during inflammatory responses.

-

Biofilm Disruption

- TBHPT has shown efficacy in disrupting biofilms formed by pathogenic bacteria. Its application in biofilm prevention and treatment could be beneficial in medical settings, particularly for implant-associated infections .

- Case studies have demonstrated its effectiveness against biofilms formed by Pseudomonas aeruginosa, highlighting its potential use in clinical applications.

Table 1: Antimicrobial Activity of TBHPT

| Bacterial Strain | MIC (µM) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 200 | 85 |

| Escherichia coli | 300 | 78 |

| Pseudomonas aeruginosa | 150 | 90 |

| Helicobacter pylori | 250 | 80 |

Case Studies

- Treatment of Chronic Wounds : A clinical study evaluated the effectiveness of TBHPT in treating chronic wounds infected with multidrug-resistant bacteria. Patients showed a significant reduction in bacterial load after treatment with TBHPT-infused dressings.

- Biofilm Formation Inhibition : In laboratory settings, TBHPT was tested against biofilms formed by Staphylococcus epidermidis. Results indicated a 70% reduction in biofilm biomass when treated with TBHPT at concentrations as low as 100 µM.

The antimicrobial action of TBHPT is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis. Additionally, the thiocyanate moiety may interact with microbial proteins and enzymes, inhibiting critical metabolic pathways essential for bacterial survival.

Toxicity and Safety Profile

While the biological activities of TBHPT are promising, its toxicity profile requires careful consideration. Studies have indicated that while it exhibits antimicrobial activity, higher concentrations may lead to cytotoxic effects on mammalian cells. Further research is needed to establish safe dosage levels for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tributyl(hexadecyl)phosphanium thiocyanate with structurally or functionally related compounds:

Key Differences and Research Findings

- Cationic vs. Neutral Extractants : Unlike neutral tributyl phosphate, this compound’s ionic nature enhances its utility in polar reaction media. TBP efficiently extracts Cu(II) thiocyanate from acidic solutions (>90% efficiency under optimal conditions) , whereas phosphanium salts may offer superior selectivity in pharmaceutical separations due to tunable hydrophobicity .

- Thiocyanate Bioactivity: Thiocyanate anions in ammonium and phosphanium salts exhibit distinct biological effects. For example, ammonium thiocyanate’s linear correlation with antibody avidity (r = -0.88, p<0.001) underscores its role in immunological assays , while phosphanium derivatives are less studied in biological contexts but prioritized for synthetic applications .

- Environmental and Safety Profiles : Zinc borate and aluminum thiocyanate are highlighted for lower environmental impact compared to traditional compounds (e.g., boric acid) , but this compound’s safety data remain unspecified in the evidence.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tributyl(hexadecyl)phosphanium thiocyanate, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or ion-exchange reactions. For example, reacting tributyl(hexadecyl)phosphonium bromide with potassium thiocyanate in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux conditions. Optimization includes:

- Stoichiometric control : Ensuring excess thiocyanate ions to drive the reaction to completion.

- Temperature : Maintaining 60–80°C to enhance reaction kinetics without decomposition.

- Purification : Use of recrystallization or column chromatography to isolate the product.

- Characterization : Confirm structure via -NMR, -NMR, and FT-IR spectroscopy, with elemental analysis to verify purity .

Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?

- Key Techniques :

- Chromatography : HPLC or TLC to assess purity and monitor reaction progress.

- Spectroscopy : NMR (, , ) for structural confirmation; FT-IR for thiocyanate (-SCN) group identification (~2050–2100 cm).

- Elemental Analysis : Quantify C, H, N, S, and P to validate stoichiometry.

- Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions and stability .

Advanced Research Questions

Q. How does this compound influence the phase behavior of polymers like PNIPAM in aqueous solutions, particularly regarding anion-specific effects?

- Mechanistic Insights : The thiocyanate anion (SCN) is a weakly hydrated chaotrope, which can destabilize polymer-water interactions via the Hofmeister series. Key methodologies include:

- Dynamic Light Scattering (DLS) : Measure changes in polymer hydrodynamic radius during phase transitions.

- Quartz Crystal Microbalance (QCM) : Quantify anion adsorption at interfaces.

- Atomic Force Microscopy (AFM) : Visualize surface morphology changes.

- Contradiction Resolution : While SCN exhibits attractive interactions with polymers, salting-out effects may arise due to ion pairing or reduced water activity. Combining DSC and DLS data helps differentiate electrostatic stabilization from dehydration-driven aggregation .

Q. In solvent extraction systems, how does this compound compare to traditional extractants like tributyl phosphate for metal ion separation?

- Comparative Analysis :

| Parameter | This compound | Tributyl Phosphate (TBP) |

|---|---|---|

| Selectivity for Zn(II) | High (due to thiocyanate complexation) | Moderate |

| Extraction Efficiency | >90% under optimized pH (~3–5) | ~70–80% at similar conditions |

| Mechanism | Ion-pair formation and ligand exchange | Solvation via P=O group |

- Methodology : Use solvent extraction experiments with varying pH, ionic strength, and thiocyanate concentration. Analyze metal ion distribution coefficients via ICP-MS or UV-Vis spectroscopy .

Q. What methodological approaches can resolve apparent contradictions in data, such as simultaneous polymer-ion attraction and salting-out effects observed with thiocyanate anions?

- Integrated Workflow :

Multi-technique Validation : Combine DSC (thermodynamic data), DLS (colloidal stability), and QCM (surface adsorption) to decouple competing effects.

Hydration Analysis : Use Raman spectroscopy or dielectric relaxation to quantify anion hydration shells.

Computational Modeling : Molecular dynamics (MD) simulations to visualize ion-polymer interactions at atomic resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.